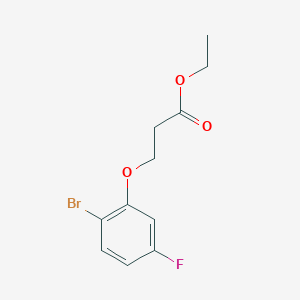

Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate

Description

Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate is a halogenated aromatic ester characterized by a phenoxy group substituted with bromine and fluorine at the 2- and 5-positions, respectively, attached to a propanoate ethyl ester backbone. The bromine and fluorine substituents are expected to influence its electronic, steric, and reactivity profiles, making it relevant for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

IUPAC Name |

ethyl 3-(2-bromo-5-fluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO3/c1-2-15-11(14)5-6-16-10-7-8(13)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOPRKLZNQHHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate typically involves the reaction of 2-bromo-5-fluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position of the phenyl ring undergoes substitution with nucleophiles due to electron-withdrawing effects from the fluorine and ester groups.

Key Mechanism :

The electron-deficient aromatic ring facilitates SNAr, with the ester group stabilizing the transition state through resonance. Fluorine’s inductive effect further enhances electrophilicity at the bromine site .

Ester Hydrolysis

The ethyl ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Reagents | Product | Yield | Sources |

|---|---|---|---|---|

| 6M HCl/THF, RT, 2 hrs | Aqueous HCl | 3-(2-Bromo-5-fluoro-phenoxy)propanoic acid | 85–90% | |

| NaOH/EtOH, reflux | Hydroxide base | Sodium salt of the acid | >95% |

Applications : Hydrolysis is a critical step for generating bioactive carboxylic acids used in pharmaceutical intermediates .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-mediated cross-coupling reactions.

Example : Reaction with 3-fluoro-5-chloro-2-iodopyridine under Ullmann conditions produced herbicidal biaryl ethers .

Etherification and Alkylation

The phenolic oxygen can act as a nucleophile in alkylation reactions:

| Conditions | Alkylating Agent | Product | Yield | Sources |

|---|---|---|---|---|

| K₂CO₃/MEK, reflux | Ethyl 2-bromopropionate | Complex ether derivatives | 80–90% |

Note : These reactions are pivotal in synthesizing agrochemicals like herbicidal phenoxypropanoates .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate has been investigated for its potential anticancer properties. The presence of the fluorine and bromine substituents enhances its biological activity by increasing lipophilicity and altering pharmacokinetic properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in developing new anticancer agents.

Case Study: Synthesis of Anticancer Agents

In a study focused on synthesizing phenoxypropanoate derivatives, researchers demonstrated that ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate could serve as a precursor for more complex molecules with enhanced anticancer activity. The synthesis involved multi-step reactions yielding derivatives that were tested against breast cancer cell lines, showing promising results in inhibiting cell proliferation (source: patent EP3305769B1) .

Pesticide Formulation

The compound has potential applications in developing pesticide formulations due to its structural characteristics that may enhance the efficacy of active ingredients. Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate can be utilized as an intermediate in synthesizing herbicides or insecticides, targeting specific pests while minimizing environmental impact.

Case Study: Herbicide Development

A recent patent application highlighted the use of ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate as an intermediate for synthesizing new herbicides with improved selectivity and reduced toxicity to non-target species. The herbicides developed from this compound showed significant effectiveness against common agricultural weeds while exhibiting lower residual effects in soil (source: California Department of Pesticide Regulation) .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents on the phenoxy ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The ester group can also undergo hydrolysis to release active metabolites that exert their effects on the target molecules .

Comparison with Similar Compounds

Structural and Electronic Effects

- Halogen Substitution: Bromine vs. However, bromine’s lower electronegativity may reduce electron-withdrawing effects relative to chlorine . Fluorine: The 5-fluoro substituent in Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing acidity or metabolic stability in biological systems .

- Functional Group Variations: Methoxy vs. Fluoro: Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate () contains an electron-donating methoxy group, which contrasts with the electron-withdrawing fluoro group in the target compound. This difference could alter solubility, reactivity, and interaction with biological targets.

Biological Activity

Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate is characterized by the following structural formula:

- Molecular Formula : C11H10BrF O3

- Molecular Weight : 303.1 g/mol

The presence of the bromo and fluoro substituents on the phenoxy ring enhances its biological activity by improving binding affinity to various molecular targets.

The biological activity of Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate is primarily attributed to its interaction with specific enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Enzyme Inhibition : The bromo and fluoro groups facilitate strong interactions with enzyme active sites, potentially inhibiting their function.

- Receptor Binding : The compound may bind to various receptors, modulating signaling pathways involved in cellular processes.

- Metabolic Activation : Hydrolysis of the ester group can yield active metabolites that further exert biological effects.

Antimicrobial Properties

Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate has been investigated for its antimicrobial properties, showing effectiveness against a range of bacteria and fungi.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Escherichia coli | Antibacterial | 64 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate, particularly against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

The compound's ability to induce apoptosis and arrest the cell cycle indicates its potential as an anticancer therapeutic .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate against multi-drug resistant strains. The results demonstrated significant bactericidal activity, with the compound outperforming several conventional antibiotics.

Study on Anticancer Properties

In another study focusing on its anticancer properties, Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate was tested on human cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through a caspase-dependent pathway, making it a promising candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.